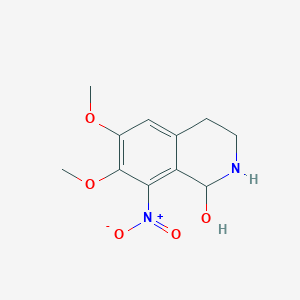
6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry due to their potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amino-tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
科学研究应用
6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Contains a carboxylic acid group, which alters its solubility and reactivity.
Uniqueness
6,7-Dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
属性
CAS 编号 |
917892-73-0 |
|---|---|
分子式 |
C11H14N2O5 |
分子量 |
254.24 g/mol |
IUPAC 名称 |
6,7-dimethoxy-8-nitro-1,2,3,4-tetrahydroisoquinolin-1-ol |
InChI |
InChI=1S/C11H14N2O5/c1-17-7-5-6-3-4-12-11(14)8(6)9(13(15)16)10(7)18-2/h5,11-12,14H,3-4H2,1-2H3 |
InChI 键 |
ZQIWERRDSCHEPE-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(NCCC2=C1)O)[N+](=O)[O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


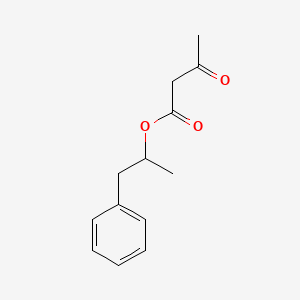
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
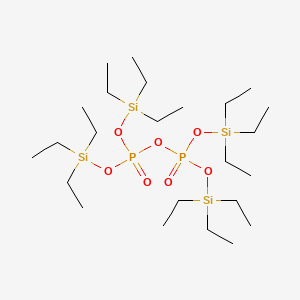

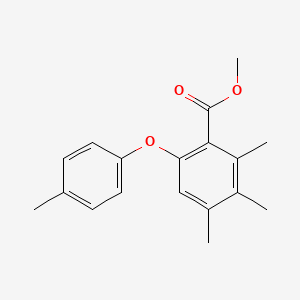
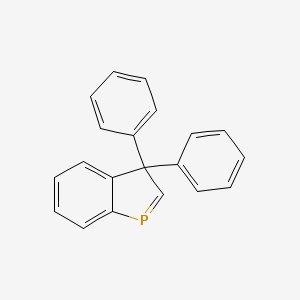
![3-[(E)-(2-methylpropylidene)amino]-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B14202182.png)
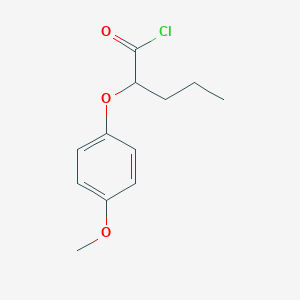
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)

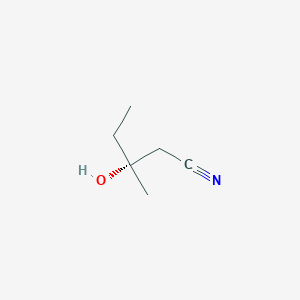
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
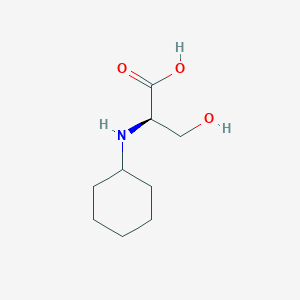
![6-(1,3-Benzothiazol-2(3H)-ylidene)-4-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B14202220.png)
